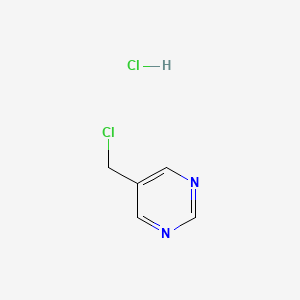

5-(Chloromethyl)pyrimidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJVZEHGCCFJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337879-54-5 | |

| Record name | 5-(chloromethyl)pyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-(Chloromethyl)pyrimidine Hydrochloride: A Cornerstone Intermediate in Modern Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Reactive Pyrimidine

In the landscape of medicinal chemistry and process development, the pyrimidine scaffold is a privileged structure, forming the core of countless therapeutic agents and biologically active molecules.[1] 5-(Chloromethyl)pyrimidine hydrochloride (CAS No. 1337879-54-5) has emerged as a particularly valuable and reactive building block.[2][3] Its strategic importance lies in the convergence of two key chemical features: the biologically significant pyrimidine ring and a highly reactive chloromethyl group. This combination provides a direct and efficient handle for chemists to introduce the pyrimidine moiety into a wide array of molecular architectures through straightforward nucleophilic substitution reactions.

This technical guide offers a comprehensive exploration of this compound, moving from its fundamental physicochemical properties to its synthesis, reactivity, and critical applications. Authored from the perspective of a senior application scientist, this document aims to provide not just protocols, but the underlying chemical logic, empowering researchers to effectively and safely utilize this versatile intermediate in their discovery and development programs.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's properties is the foundation of its effective use. This compound is typically supplied as a brown solid, and its key properties are summarized below.[2][3] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 1337879-54-5 | [2][3][4] |

| Molecular Formula | C₅H₅ClN₂·HCl | [2][3] |

| Molecular Weight | 164.51 g/mol | [2] |

| Appearance | Brown solid | [2][3] |

| Purity | ≥ 95% (typically by NMR) | [2] |

| Storage Conditions | Store at 0-8 °C, under inert gas, protected from moisture. | [2][5] |

The reactivity of this compound is dominated by the electrophilic carbon of the chloromethyl group. The electron-withdrawing nature of the adjacent pyrimidine ring significantly activates this position towards nucleophilic attack, making the chlorine an excellent leaving group.

Caption: Structure and key identifiers of the molecule.

Synthesis and Manufacturing Considerations

While multiple synthetic routes to chloromethylated pyrimidines exist, a common and logical laboratory-scale approach involves the chlorination of the corresponding alcohol, 5-(Hydroxymethyl)pyrimidine. This precursor can be synthesized from more readily available starting materials. The choice of chlorinating agent is critical and dictates the reaction conditions and safety considerations.

Proposed Synthetic Pathway

A plausible and widely applicable synthetic route is the conversion of the precursor alcohol using thionyl chloride (SOCl₂). This reagent is advantageous as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Caption: Proposed synthesis from the corresponding alcohol.

Detailed Experimental Protocol (Proposed)

-

Objective: To synthesize this compound from 5-(Hydroxymethyl)pyrimidine.

-

Materials:

-

5-(Hydroxymethyl)pyrimidine (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Suspend 5-(Hydroxymethyl)pyrimidine in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 15-20 minutes. Causality Note: Dropwise addition at 0°C is crucial to control the exothermic reaction and prevent potential side reactions or degradation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

-

The resulting solid residue is the crude this compound. It can be purified further by trituration with a non-polar solvent like diethyl ether or by recrystallization if necessary.

-

Key Reactions and Applications in Drug Discovery

The primary utility of this compound is as an electrophilic building block for nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the pyrimidine moiety to a wide range of nucleophiles, including amines, thiols, and alcohols, thereby generating diverse molecular libraries for biological screening.[4]

Applications in Medicinal Chemistry

The pyrimidine core is a key feature in many kinase inhibitors, where it often acts as a scaffold that mimics the adenine portion of ATP, binding within the enzyme's active site.[6][7] By using this compound, medicinal chemists can readily synthesize libraries of compounds where a pyrimidine is linked to other pharmacophoric fragments via a flexible methylene bridge. This strategy is employed to explore structure-activity relationships (SAR) and optimize ligand binding to therapeutic targets.[1]

Caption: General workflow for creating compound libraries.

Representative Protocol: N-Alkylation of an Aniline

-

Objective: To synthesize a 5-((arylamino)methyl)pyrimidine derivative.

-

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq). Causality Note: A base is required to neutralize the hydrochloride salt of the starting material and the HCl generated during the Sₙ2 reaction, driving the equilibrium towards the product.

-

Stir the resulting suspension at room temperature for 20 minutes.

-

Add this compound (1.0 eq) portion-wise.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the mixture and pour it into ice-cold water to precipitate the product and dissolve inorganic salts.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[4]

-

Analytical and Quality Control Methods

Ensuring the identity, purity, and stability of a reactive intermediate is paramount. A multi-technique approach is necessary for comprehensive characterization.

| Analytical Technique | Purpose | Expected Observations / Parameters | Source(s) |

| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to pyrimidine ring protons and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. Integration can be used for purity assessment against a standard. | [8][9] |

| ¹³C NMR | Structural Confirmation | Signals for the pyrimidine ring carbons and the chloromethyl carbon. | [9][10] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of the molecular ion corresponding to the free base (C₅H₅ClN₂). | [11] |

| HPLC-UV | Purity Assessment & Stability Studies | A reversed-phase C18 column with a mobile phase of acetonitrile/water (with formic acid) is a good starting point. Detection at ~254 nm. This method can be validated to be stability-indicating. | [12][13] |

Protocol: Stability-Indicating HPLC Method Development

-

Objective: To establish an HPLC method to assess the purity of this compound and monitor its degradation.

-

Instrumentation & Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Gradient elution using A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Prepare a stock solution of the compound in the mobile phase.

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Inject the sample and record the chromatogram. The primary peak corresponds to the intact compound.

-

Method Validation Insight: To ensure the method is "stability-indicating," forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) must be performed. The method is considered validated if the degradation product peaks are well-resolved from the main compound peak, proving specificity.[12]

-

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling.

-

Hazard Identification: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][14]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[5]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][14] The material is hygroscopic and should be stored under an inert atmosphere to prevent hydrolysis.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its inherent reactivity and the biological significance of its pyrimidine core. For the medicinal chemist and the process researcher, it represents an efficient tool for the rapid generation of novel chemical entities. A deep understanding of its properties, synthetic access, reactivity, and handling requirements—as detailed in this guide—is essential for leveraging its full potential in the pursuit of new pharmaceuticals and other advanced chemical applications.

References

-

ECHA. This compound. [Online] Available at: [Link]

-

Abdel-Ghani, T. M. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Online] Available at: [Link]

-

Fakayode, O. et al. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Turkish Journal of Chemistry, 2022. [Online] Available at: [Link]

-

Movassaghi, M., & Hill, M. D. Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 2006. [Online] Available at: [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Online] Available at: [Link]

-

Rao, D. N. et al. A Novel Process for Synthesis of Rosuvastatin. Asian Journal of Chemistry, 2017. [Online] Available at: [Link]

-

New Drug Approvals. IMATINIB. [Online] Available at: [Link]

-

Lookchem. Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. [Online] Available at: [Link]

-

ResearchGate. Flow synthesis of imatinib by Ley and co-workers. [Online] Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

-

ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Online] Available at: [Link]

- Google Patents. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates.

- Google Patents. WO2008053334A2 - An improved process for preparing rosuvastatin calcium.

-

PubChem. 5-(Chloromethyl)pyrimidine. [Online] Available at: [Link]

-

World Journal of Pharmaceutical Research. NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. [Online] Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. [Online] Available at: [Link]

-

ResearchGate. Scheme. Synthesis route of novel imatinib derivatives (compound 5-10). [Online] Available at: [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Online] Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Online] Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. chemical-label.com [chemical-label.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 5-(Chloromethyl)pyrimidine | C5H5ClN2 | CID 14720296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. helixchrom.com [helixchrom.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-(Chloromethyl)pyrimidine hydrochloride: A Core Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)pyrimidine hydrochloride is a pivotal heterocyclic intermediate, valued for its reactive chloromethyl group attached to a pyrimidine core. This unique structural combination renders it an essential building block in the synthesis of a wide array of complex organic molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the pyrimidine scaffold is a recurring motif in numerous biologically active compounds. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, a detailed synthetic pathway, analytical characterization, key applications in drug discovery, and essential safety and handling protocols.

Core Molecular Attributes

A thorough understanding of the fundamental properties of this compound is the first step in its effective utilization. The key molecular and physical attributes are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 164.51 g/mol | [1] |

| Molecular Formula | C₅H₅ClN₂·HCl | [1] |

| CAS Number | 1337879-54-5 | [1] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is most reliably achieved through a two-step process, commencing with the preparation of the key intermediate, 5-(hydroxymethyl)pyrimidine, followed by its chlorination. This pathway is designed to be self-validating, with clear endpoints for each stage.

Step 1: Synthesis of 5-(Hydroxymethyl)pyrimidine (Precursor)

The crucial precursor, 5-(hydroxymethyl)pyrimidine, can be synthesized via the reduction of a suitable starting material like a 5-ethoxycarbonylpyrimidine. This reduction is a standard and well-understood transformation in organic chemistry.

Diagrammatic Representation of the Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the chlorination of the precursor, 5-(hydroxymethyl)pyrimidine.

Materials and Reagents:

| Reagent/Material | Quantity/Specification |

| 5-(Hydroxymethyl)pyrimidine | 1.0 equivalent |

| Thionyl chloride (SOCl₂) | 1.1 - 1.2 equivalents |

| Anhydrous Toluene | Appropriate volume for slurry |

| Anhydrous Diethyl Ether | For washing |

| Flame-dried reaction vessel | Appropriate size |

| Magnetic stirrer and stir bar | |

| Inert atmosphere (Nitrogen/Argon) |

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend 5-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous toluene.

-

Reagent Addition: To the stirred suspension, add thionyl chloride (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Upon completion, the product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Purification: Filter the solid product under a stream of nitrogen. Wash the collected solid with cold, anhydrous diethyl ether to remove any residual thionyl chloride and other soluble impurities.

-

Drying: Dry the purified this compound under vacuum to yield the final product as a solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not widely available in the public domain, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and a characteristic singlet for the methylene (-CH₂) protons of the chloromethyl group.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbons of the pyrimidine ring and a signal for the chloromethyl carbon.

Generalized ¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) using standard pulse sequences.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard like tetramethylsilane (TMS).[2]

Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is most evident in the development of novel therapeutic agents. The reactive chloromethyl group serves as a handle for introducing the pyrimidine moiety into larger, more complex molecules through nucleophilic substitution reactions.

Key Intermediate in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Consequently, kinase inhibitors are a major focus of modern drug discovery.[4][5] The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[6]

While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motif is central to many kinase inhibitors. For instance, the broader class of anilinopyrimidines, which are potent kinase inhibitors, can be conceptually synthesized from chloromethylpyrimidine derivatives.[6] The general synthetic strategy involves the reaction of the chloromethylpyrimidine with a nucleophilic amine, leading to the construction of the core kinase inhibitor scaffold.

Diagrammatic Representation of a Generalized Kinase Inhibitor Synthesis:

Caption: Generalized workflow for synthesizing kinase inhibitors.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

Hazard Identification:

-

Harmful if swallowed. [7]

-

Causes skin irritation. [7]

-

Causes serious eye irritation. [7]

-

May cause respiratory irritation. [7]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.

Handling and Storage:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Avoid breathing dust, fumes, and vapors.[8]

-

Wash hands thoroughly after handling.[8]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a versatile and valuable building block for synthetic chemists, particularly those in the pharmaceutical and agrochemical industries. Its well-defined chemical properties and reactivity, coupled with a straightforward synthetic protocol, make it an accessible and powerful tool for the construction of complex molecular architectures. A comprehensive understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

- chemical label this compound. (n.d.).

- This compound. (n.d.). Chem-Impex.

- An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery. (n.d.). Benchchem.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).

- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2. (n.d.). Benchchem.

- Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. (n.d.). Benchchem.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. (n.d.). Lookchem.

- SAFETY DATA SHEET. (2025, April 30). TCI Chemicals.

- Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). PMC.

- 5 - SAFETY DATA SHEET. (2025, December 18).

- Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide. (n.d.). Benchchem.

- Flow synthesis of imatinib by Ley and co-workers. (n.d.). ResearchGate.

- This compound. (n.d.). PubChem.

- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (n.d.). PMC.

- Method for synthesizing Imatinib. (2013, December 17). Google Patents.

- An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. (n.d.). Benchchem.

- 2-Chloro-4-(chloromethyl)pyrimidine synthesis. (n.d.). ChemicalBook.

- Process for the preparation of imatinib. (2008, May 1). Google Patents.

- An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). Benchchem.

- Chemical Safety Data Sheet MSDS / SDS - Pyrimidine, 2-(chloromethyl). (2025, July 19). ChemicalBook.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 21). ResearchGate.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemical-label.com [chemical-label.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

5-(Chloromethyl)pyrimidine hydrochloride chemical properties

An In-depth Technical Guide to 5-(Chloromethyl)pyrimidine Hydrochloride: A Core Building Block for Modern Drug Discovery

Introduction

This compound is a heterocyclic organic compound distinguished by its bifunctional nature. It incorporates a pyrimidine ring, a foundational scaffold in numerous biologically active molecules, and a highly reactive chloromethyl group. This unique combination renders it an invaluable intermediate and building block in medicinal chemistry and pharmaceutical development.[1][2] Its utility stems from the ability to act as an electrophilic anchor, allowing for the strategic introduction of the pyrimidine moiety into more complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The compound exists as the hydrochloride salt of 5-(chloromethyl)pyrimidine. The protonation of one of the pyrimidine nitrogen atoms enhances its stability and modifies its solubility profile. The core of its reactivity lies in the electrophilic carbon of the chloromethyl side chain, which is readily targeted by a wide array of nucleophiles.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1337879-54-5 | [1] |

| Molecular Formula | C₅H₅ClN₂·HCl | [1] |

| Molecular Weight | 164.51 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| InChI | InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H | [2] |

| SMILES | Cl.ClCc1cncn1 | [2] |

Reactivity and Chemical Behavior

The primary utility of this compound in organic synthesis is defined by the reactivity of the chloromethyl group. The chlorine atom is an effective leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile covalent linkage of the pyrimidine core to a diverse range of molecular fragments.

Common transformations include reactions with:

-

Amines: To form aminomethyl-pyrimidine derivatives, a common step in building compound libraries for screening.

-

Thiols: To generate thioethers.

-

Alcohols/Phenols: To produce ethers.

-

Carboxylates: To form ester linkages.

This versatile reactivity makes it a cornerstone intermediate for creating analogues and probing structure-activity relationships (SAR) in drug discovery campaigns.[3]

Caption: Generalized nucleophilic substitution workflow.

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in public literature, a reliable route can be extrapolated from established chemical principles for analogous heterocyclic compounds.[2] The most logical approach involves the chlorination of the corresponding alcohol, 5-(hydroxymethyl)pyrimidine.

Proposed Synthetic Pathway

The conversion of the hydroxyl group to a chloride is a standard organic transformation, frequently accomplished with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2] The use of thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.

Sources

5-(Chloromethyl)pyrimidine hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 5-(Chloromethyl)pyrimidine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a reactive chloromethyl group appended to a pyrimidine ring, makes it a valuable building block in medicinal chemistry and drug discovery.[1] The pyrimidine core is a privileged scaffold, present in numerous biologically active molecules, including nucleobases. An unambiguous determination of its structure is paramount for ensuring the integrity of downstream applications, from fundamental research to the development of novel therapeutic agents.

This technical guide provides a comprehensive, in-depth exploration of the methodologies employed in the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.

Molecular and Physicochemical Properties

A foundational understanding of the compound's basic properties is the first step in its characterization.

| Property | Value |

| CAS Number | 1337879-54-5[1] |

| Molecular Formula | C₅H₅ClN₂·HCl[1] |

| Molecular Weight | 164.51 g/mol [1] |

| Appearance | Brown solid[1] |

| Purity (typical) | ≥ 95% (NMR)[1] |

| Storage Conditions | 0-8 °C[1] |

These properties provide the initial parameters for sample handling, solvent selection, and the interpretation of subsequent analytical data.

A Multi-Technique Approach to Structure Elucidation

The definitive confirmation of a chemical structure is not reliant on a single technique but rather on the convergence of evidence from multiple orthogonal analytical methods. For this compound, a combination of spectroscopic and crystallographic techniques is essential.

Caption: A logical workflow for the comprehensive structure elucidation of a small organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural analysis of this compound.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine H-2 | ~9.2 | Singlet | 1H | Deshielded by two adjacent nitrogen atoms. |

| Pyrimidine H-4, H-6 | ~8.8 | Singlet | 2H | Chemically equivalent and deshielded by the pyrimidine ring nitrogens. |

| Chloromethyl (-CH₂Cl) | ~4.8 | Singlet | 2H | Protons on a carbon adjacent to an electronegative chlorine atom and the pyrimidine ring. |

Note: The presence of the hydrochloride salt may lead to slight shifts in the observed proton signals due to protonation of the pyrimidine nitrogens.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[2]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[2]

-

Data Acquisition: Acquire the spectrum using a standard ¹H pulse sequence.

-

Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[2]

¹³C NMR Spectroscopy: Carbon Framework Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Features:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C-5 | ~130-135 | Carbon bearing the chloromethyl group. |

| C-4, C-6 | ~157-160 | Equivalent carbons adjacent to nitrogen atoms. |

| C-2 | ~158-162 | Carbon situated between two nitrogen atoms. |

| -CH₂Cl | ~45-50 | Carbon attached to an electronegative chlorine atom. |

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight and can confirm the elemental formula of a compound. For halogenated compounds, MS is particularly informative due to isotopic patterns.

Isotopic Pattern of Chlorine

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] This results in a characteristic pattern for any chlorine-containing ion in the mass spectrum. For a molecule with one chlorine atom, two peaks will be observed in the molecular ion region: the molecular ion peak (M+) and an M+2 peak, with a relative intensity ratio of about 3:1.[3][5]

Expected Mass Spectrum Features:

-

Molecular Ion (M+): For the free base (C₅H₅ClN₂), the expected monoisotopic mass is approximately 128.01 Da.[6]

-

Isotopic Peaks: A molecular ion cluster will be observed with peaks at m/z corresponding to [C₅H₅³⁵ClN₂]⁺ and [C₅H₅³⁷ClN₂]⁺ in a ~3:1 intensity ratio.

-

Fragmentation: Common fragmentation pathways may include the loss of the chloromethyl group (-CH₂Cl) or the chlorine atom (-Cl).

Caption: A simplified workflow of mass spectrometry analysis for a chlorinated compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Employ an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) is recommended to obtain an accurate mass measurement for elemental composition confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7][8]

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=N (in ring) | 1525 - 1575[9] | Stretching |

| C=C (in ring) | 1570 - 1596[9] | Stretching |

| C-Cl | ~700[9] | Stretching |

| N-H (from HCl) | Broad, 2400 - 3200 | Stretching |

The presence of these characteristic bands provides corroborating evidence for the pyrimidine ring and the chloromethyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For the solid sample, either the Attenuated Total Reflectance (ATR) or the KBr pellet method can be used.

-

ATR: Place a small amount of the solid directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press it into a thin, transparent pellet.

-

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[10] This technique is considered the gold standard for structure elucidation.

The process involves growing a high-quality single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern.[11][12]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: This is often the most challenging step.[11][12]

-

Select a suitable solvent or solvent system in which the compound has moderate solubility.

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of at least 0.1 mm in all dimensions.[12]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

-

A successful X-ray crystallographic analysis will provide precise bond lengths, bond angles, and the overall conformation of the molecule, leaving no ambiguity as to its structure.

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy establishes the atomic connectivity, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure. By following the protocols and understanding the expected outcomes outlined in this guide, researchers can confidently and accurately characterize this important chemical intermediate, ensuring the quality and reliability of their scientific endeavors.

References

- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org.

- IR, NMR spectral data of pyrimidine derivatives. (n.d.).

- This compound. (n.d.). Chemical Safety.

- This compound. (n.d.). Chem-Impex.

- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.

- 16.

- Infrared Spectra of Sulfonamide Derivatives. I.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). CORE.

- Organic Compounds Containing Halogen

- This compound (C5H5ClN2). (n.d.). PubChemLite.

- Mass spectrometry of halogen-containing organic compounds. (2025).

- This compound. (n.d.). PubChem.

- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PubMed Central.

- The molecule that gave the mass spectrum shown here contains a ha.... (n.d.). Pearson+.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.

- Absolute Configuration of Small Molecules by Co‐Crystalliz

- 5-(Chloromethyl)pyrimidine. (n.d.). PubChem.

- 5-Chloro-2-(chloromethyl)pyridine hydrochloride. (n.d.). Fluorochem.

- SAFETY D

- Greenwood, M. (2023).

- 5-Chloro-2-(chloromethyl)pyridine hydrochloride. (n.d.). PubChem.

- X-ray Crystallography. (n.d.).

- X-ray crystallography. (n.d.). Wikipedia.

- Resources – Crystallography Center. (n.d.). UT Dallas Research Labs.

- SAFETY D

- Navigating the Synthesis of 2-(Chloromethyl)

- Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide. (2025). Benchchem.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

- 2-(CHLOROMETHYL)PYRIMIDINE HYDROCHLORIDE(936643-80-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Chemical Safety Data Sheet MSDS / SDS - Pyrimidine, 2-(chloromethyl). (2025). ChemicalBook.

- A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. (2025). Benchchem.

- Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. (n.d.). MDPI.

- Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. (2025). Benchchem.

- 2-(Chloromethyl)pyridine hydrochloride. (n.d.). Sigma-Aldrich.

- 3-(Chloromethyl)-5-methylpyridine hydrochloride. (n.d.). PubChem.

- Schneider, B. (Ed.). (2024).

- Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv

- 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride 97%. (n.d.). AChemBlock.

- An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. (2025). Benchchem.

- 2-Chloro-5-(chloromethyl)pyridine 97. (n.d.). Sigma-Aldrich.

- An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: A Key Intermediate in Drug Discovery. (2025). Benchchem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5-(Chloromethyl)pyrimidine | C5H5ClN2 | CID 14720296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. researchgate.net [researchgate.net]

- 10. azolifesciences.com [azolifesciences.com]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

5-(Chloromethyl)pyrimidine hydrochloride synthesis pathway

An In-depth Technical Guide on the Synthesis of 5-(Chloromethyl)pyrimidine Hydrochloride

Executive Summary

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery.[1] Its pyrimidine core is a fundamental scaffold in numerous bioactive molecules, including nucleic acids, while the reactive chloromethyl group serves as a versatile handle for introducing the pyrimidine moiety into larger, more complex structures through nucleophilic substitution reactions. This guide provides a comprehensive technical overview of the primary synthesis pathway for this compound, intended for researchers, chemists, and professionals in pharmaceutical development. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the critical aspects of process safety and optimization.

The Strategic Importance of 5-(Chloromethyl)pyrimidine in Synthesis

The pyrimidine ring is a cornerstone of modern pharmacology, present in a vast array of therapeutic agents targeting cancer, infectious diseases, and metabolic disorders.[2][3] The value of 5-(Chloromethyl)pyrimidine lies in its ability to act as a potent electrophile, enabling the straightforward formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity makes it an essential intermediate for constructing novel drug candidates and agrochemicals.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for storage and use in various synthetic applications.

The Predominant Synthesis Pathway: From Alcohol to Alkyl Chloride

The most direct and widely accepted method for preparing this compound involves the chlorination of its corresponding alcohol precursor, 5-(Hydroxymethyl)pyrimidine. This transformation is a classic example of nucleophilic substitution, where the hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion.

Diagram of the Primary Synthesis Pathway

Caption: Primary synthesis route to this compound.

Step 1: Preparation of the Precursor, 5-(Hydroxymethyl)pyrimidine

The synthesis begins with a stable and often commercially available precursor, 5-(Hydroxymethyl)pyrimidine.[4] Should it need to be synthesized, a common and reliable method is the reduction of a pyrimidine-5-carboxylate ester or pyrimidine-5-carbaldehyde using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride is selected for its excellent functional group tolerance. It readily reduces aldehydes and esters to alcohols without affecting the aromatic pyrimidine ring.

-

Solvent: Protic solvents like methanol or ethanol are ideal for NaBH₄ reductions as they facilitate the reaction and help in the workup process.

Step 2: The Core Transformation - Chlorination

This is the critical step where the hydroxyl group of 5-(Hydroxymethyl)pyrimidine is replaced by a chlorine atom. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts.

Mechanism and Rationale: The reaction proceeds through the formation of a chlorosulfite ester intermediate. This intermediate is highly unstable and readily undergoes an internal nucleophilic substitution (Sₙi mechanism) or an Sₙ2 attack by a chloride ion, leading to the formation of the desired 5-(chloromethyl)pyrimidine. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.

Detailed Experimental Protocol:

-

Materials:

-

5-(Hydroxymethyl)pyrimidine (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous Diethyl Ether or Dioxane

-

Hydrochloric Acid (HCl) solution in ether/dioxane

-

-

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 5-(Hydroxymethyl)pyrimidine (1.0 eq) and suspend it in anhydrous DCM.

-

Cooling: Cool the suspension to 0 °C in an ice-water bath. This is crucial to control the initial exothermic reaction between the alcohol and thionyl chloride.

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up:

-

Cool the reaction mixture back to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure. A co-evaporation step with toluene can be performed to ensure all SOCl₂ is removed.

-

The resulting crude residue is the free base of 5-(chloromethyl)pyrimidine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude residue in a minimal amount of anhydrous diethyl ether or DCM.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with vigorous stirring.

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

-

Dry the product under vacuum to yield this compound as a stable, crystalline solid.

-

-

Self-Validating System & Trustworthiness: This protocol includes critical control points for ensuring success. Monitoring by TLC/HPLC confirms reaction completion, preventing incomplete conversion. The careful, dropwise addition at low temperatures mitigates runaway reactions. The final precipitation and washing step ensures the isolation of a high-purity product, validated by its physical state and subsequent analytical characterization (e.g., NMR, MS).

Alternative Synthetic Approaches and Comparative Analysis

While the chlorination of the corresponding alcohol is the most direct route, other strategies exist. Understanding these alternatives provides a broader context for synthetic planning.

Alternative Chlorinating Agents

Phosphorus oxychloride (POCl₃) can also be used for the chlorination of heteroaromatic alcohols.[5] However, it is generally more aggressive and is often used in excess, acting as both reagent and solvent.[6]

| Feature | Thionyl Chloride (SOCl₂) | Phosphorus Oxychloride (POCl₃) |

| Byproducts | SO₂ (gas), HCl (gas) | Phosphoric acids (non-volatile) |

| Work-up | Simple evaporation | Requires careful quenching and extraction |

| Reactivity | Generally milder | More aggressive, requires higher temps |

| Stoichiometry | Near-stoichiometric amounts | Often used in large excess |

| Safety | Highly corrosive and toxic | Highly corrosive, violent reaction with water |

Halogenation of 5-Methylpyrimidine

An alternative approach involves the direct halogenation of a 5-methylpyrimidine precursor. Free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator is a common method to synthesize the analogous 5-(Bromomethyl)pyrimidine.[8][9] While direct radical chlorination is less common and can be less selective, the bromo-analogue can be a useful intermediate itself or potentially converted to the chloro-derivative.

Application in Drug Development: A Versatile Electrophile

The synthetic utility of this compound is realized in its subsequent reactions, where it serves as a key building block.

Diagram of Key Applications

Caption: Nucleophilic substitution reactions using the target intermediate.

The chloromethyl group is an excellent electrophilic site for Sₙ2 reactions. By reacting it with various nucleophiles such as amines, phenols, or thiols, a diverse library of pyrimidine derivatives can be synthesized, which is a common strategy in the early phases of drug discovery.[10]

Conclusion

The synthesis of this compound is a robust and well-understood process that is fundamental to the production of many important molecules in the pharmaceutical and agrochemical industries. The chlorination of 5-(Hydroxymethyl)pyrimidine with thionyl chloride stands out as the most efficient and practical pathway, offering high yields and a straightforward work-up. By adhering to the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and safely produce this valuable synthetic intermediate for their discovery and development programs.

References

- BenchChem. (2025). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)

- Chem-Impex. This compound. Chem-Impex.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Indian Chemical Society.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

- BenchChem. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.).

- BenchChem. (2025). A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. Benchchem.

- Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. (2012).

- Smolecule. (2023). Buy 5-(Bromomethyl)pyrimidine | 25198-96-3. Smolecule.

- Sigma-Aldrich. 5-(Hydroxymethyl)pyrimidine. Sigma-Aldrich.

- BenchChem. (2025). Navigating the Synthesis of 2-(Chloromethyl)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-(Hydroxymethyl)pyrimidine | 25193-95-7 [sigmaaldrich.com]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buy 5-(Bromomethyl)pyrimidine | 25198-96-3 [smolecule.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Key Building Block: A Technical Guide to 5-(Chloromethyl)pyrimidine Hydrochloride

Abstract

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents.[1] This guide provides an in-depth technical exploration of 5-(Chloromethyl)pyrimidine hydrochloride, a versatile and highly reactive intermediate that has become an essential tool for drug discovery and development professionals. We will delve into the logical synthesis of this compound, its physicochemical properties, and its critical role as a precursor in the generation of diverse molecular entities. This document is structured to provide not just protocols, but a foundational understanding of the chemical principles that underpin its synthesis and utility, ensuring a trustworthy and authoritative resource for researchers in the field.

Introduction: The Strategic Importance of Pyrimidines

The pyrimidine ring system is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine.[2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of novel therapeutics that can interact with a wide array of biological targets.[3] The strategic introduction of reactive functional groups onto the pyrimidine core allows for the systematic elaboration of molecular complexity, enabling the fine-tuning of pharmacological activity.

This compound emerges as a particularly valuable building block due to the presence of the electrophilic chloromethyl group.[3] This reactive handle provides a straightforward entry point for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups and the construction of extensive compound libraries for screening and optimization.

Synthesis of this compound: A Self-Validating Protocol

While a singular "discovery" paper for this compound is not readily identifiable in the public literature, its synthesis can be logically derived from well-established methodologies for analogous heterocyclic compounds. The most direct and industrially scalable approach involves the chlorination of the corresponding alcohol, 5-(hydroxymethyl)pyrimidine. This precursor can be synthesized from commercially available starting materials.

The following two-step synthesis is presented as a robust and reliable pathway, with the chlorination step being analogous to patented procedures for similar pyridine derivatives, thereby ensuring a high degree of confidence in its successful implementation.[2]

Step 1: Synthesis of the Intermediate: 5-(Hydroxymethyl)pyrimidine

The initial step involves the creation of the alcohol precursor. A common and effective method is the reduction of a corresponding ester, such as ethyl pyrimidine-5-carboxylate.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl pyrimidine-5-carboxylate (1.0 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and absolute ethanol.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (2.0 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction and Isolation: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 5-(hydroxymethyl)pyrimidine.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired intermediate.

Causality Behind Experimental Choices:

-

The use of a mixed solvent system (THF/ethanol) ensures the solubility of both the starting ester and the reducing agent.

-

The portion-wise addition of NaBH₄ at low temperature controls the exothermic reaction and prevents potential side reactions.

-

Refluxing the reaction ensures it proceeds to completion.

-

The aqueous work-up with NH₄Cl neutralizes any remaining reducing agent and facilitates the separation of the product.

Step 2: Chlorination to this compound

This critical step transforms the alcohol into the reactive chloromethyl group and simultaneously forms the hydrochloride salt. The use of thionyl chloride (SOCl₂) is a well-established and efficient method for this transformation.[4]

Experimental Protocol:

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl and SO₂ byproducts).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous toluene to the flask. To the dropping funnel, add a solution of 5-(hydroxymethyl)pyrimidine (1.0 equivalent) in anhydrous toluene. To the stirred toluene in the flask, add thionyl chloride (1.1-1.2 equivalents).

-

Reaction Progression: Slowly add the solution of 5-(hydroxymethyl)pyrimidine to the thionyl chloride solution. An exothermic reaction will occur, and a precipitate may form. After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Isolation of Product: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold, dry acetone and then dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere prevents the reaction of thionyl chloride with atmospheric moisture.

-

The slow addition of the alcohol to the thionyl chloride solution controls the exothermicity of the reaction.

-

The formation of the hydrochloride salt in situ often leads to the precipitation of the product, facilitating its isolation.

-

Washing with a dry, non-polar solvent like acetone removes any residual starting material and byproducts.

Visualizing the Synthesis Workflow:

Caption: General scheme for nucleophilic substitution on this compound.

This reactivity enables the synthesis of compounds targeting a multitude of disease areas, including:

-

Oncology: Pyrimidine derivatives are well-represented among anticancer agents. [4]* Infectious Diseases: The pyrimidine scaffold is found in various antimicrobial and antiviral drugs. [3]* Neurological Disorders: This intermediate is used in the synthesis of compounds targeting the central nervous system. [3]

Conclusion

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its straightforward and logical synthesis, coupled with the high reactivity of its chloromethyl group, provides chemists with a reliable and versatile tool for the creation of novel chemical entities. This guide has aimed to provide a comprehensive and trustworthy resource for researchers, grounding synthetic protocols in established chemical principles and highlighting the vast potential of this key building block in the ongoing quest for new and improved therapeutics.

References

- Bay, E. et al. (1999). Preparation of chloromethylpyridine hydrochlorides. U.S. Patent No. 5,942,625. Washington, DC: U.S.

- Nanjing Red Sun Pharmaceutical Research Institute Co., Ltd. (2012). Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

- Bayer AG (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent No. 5,329,011. Washington, DC: U.S.

-

PubChem (n.d.). 5-(Chloromethyl)pyrimidine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

Sources

5-(Chloromethyl)pyrimidine hydrochloride reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 5-(Chloromethyl)pyrimidine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a pyrimidine core and a reactive chloromethyl group, renders it a versatile electrophile for the synthesis of a diverse array of complex molecules.[1] This technical guide provides a comprehensive analysis of the reactivity profile of this compound, offering in-depth insights into its reaction mechanisms, influencing factors, and practical applications. Detailed experimental protocols and visual diagrams are included to furnish researchers, scientists, and drug development professionals with a thorough understanding of this important synthetic intermediate.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including established pharmaceutical agents.[2] this compound serves as a key intermediate, enabling the strategic introduction of the pyrimidine moiety into molecular frameworks.[1][3] Its significance lies in the reactive chloromethyl group, which acts as a handle for synthetic elaboration, making it an invaluable tool in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1][4]

Physicochemical and Stability Profile

A foundational understanding of the compound's properties and stability is critical for its effective use in synthesis.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1337879-54-5 | [1] |

| Molecular Formula | C₅H₅ClN₂·HCl | [1] |

| Molecular Weight | 164.51 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage | Store at 0-8 °C, keep under inert gas, protect from moisture. | [1][5] |

Stability and Handling

This compound is stable under normal, anhydrous conditions.[5] However, its reactivity profile is intrinsically linked to its stability. The primary factors influencing its stability are moisture, temperature, and light.

-

Moisture/Hydrolysis : The compound is susceptible to hydrolysis due to the electrophilic nature of the chloromethyl group.[6][7] The presence of water can lead to the formation of the corresponding 5-(hydroxymethyl)pyrimidine, a common degradation product. It is imperative to handle the compound under anhydrous conditions.

-

Thermal Decomposition : Elevated temperatures can induce decomposition.[7][8] Reactions should be conducted at the lowest effective temperature to minimize the formation of byproducts.

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[5][9]

Safety Precautions: this compound is classified as a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[5][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[10] Handling should occur in a well-ventilated area or a fume hood.[5]

Core Reactivity: Nucleophilic Substitution

The reactivity of this compound is dominated by the electrophilic character of the methylene carbon (the carbon in the -CH₂Cl group). The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly increases the partial positive charge on this carbon, making it highly susceptible to nucleophilic attack.

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2).[4] This is a single, concerted step where the nucleophile attacks the electrophilic carbon, and the chloride ion is simultaneously displaced as a leaving group. The hydrochloride salt form further enhances the electron-withdrawing nature of the ring, though it necessitates the use of a base to free the pyrimidine nitrogen and neutralize the generated HCl.[8]

Reactivity with Common Nucleophiles

The versatility of this compound stems from its reactivity with a broad spectrum of nucleophiles.

Reactions with N-Nucleophiles (Amines)

Reactions with primary and secondary amines are fundamental for creating libraries of compounds for biological screening. These reactions yield the corresponding 5-(aminomethyl)pyrimidine derivatives.

-

Causality : Amines are effective nucleophiles that readily attack the electrophilic methylene carbon. A base is required to neutralize the hydrochloride salt and the HCl byproduct formed during the reaction.

-

Common Conditions :

-

Solvents : Aprotic polar solvents like Dimethylformamide (DMF), acetonitrile (ACN), or ethanol are typically used.

-

Bases : Non-nucleophilic bases such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) are preferred to avoid competition with the amine nucleophile.[4][8]

-

Temperature : Reactions often proceed at room temperature but may require gentle heating to drive to completion.[4]

-

Reactions with O-Nucleophiles (Alcohols & Phenols)

Alcohols and phenols can serve as nucleophiles to form ether linkages, yielding 5-(alkoxymethyl)pyrimidine or 5-(phenoxymethyl)pyrimidine derivatives.

-

Causality : Alcohols and phenols are weaker nucleophiles than amines and typically require deprotonation by a strong base to form the more potent alkoxide or phenoxide anion.

-

Common Conditions :

-

Solvents : Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or DMF are suitable.

-

Bases : A strong, non-nucleophilic base like sodium hydride (NaH) is commonly used to generate the nucleophile in situ.[4]

-

Temperature : These reactions may require stirring at room temperature or gentle heating for several hours.[4]

-

Reactions with S-Nucleophiles (Thiols)

Thiols and thiophenols are excellent nucleophiles for SN2 reactions, readily displacing the chloride to form thioethers.

-

Causality : Thiolates, generated by deprotonating thiols with a base, are highly effective nucleophiles.

-

Common Conditions :

Experimental Protocols: A Self-Validating System

The following protocol for N-alkylation provides a robust, self-validating workflow. Each step includes checkpoints and rationale, ensuring reproducibility and success.

Protocol: Synthesis of a 5-(Aminomethyl)pyrimidine Derivative

Methodology:

-

System Preparation (Trustworthiness Pillar): To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, 0.2 M concentration). Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the starting material.[6][7]

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.2 eq) or DIPEA (2.5 eq). Stir the suspension for 10-15 minutes. Rationale: The base neutralizes the hydrochloride salt, liberating the free pyrimidine, and will also quench the HCl generated during the reaction.[4]

-

Nucleophile Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the mixture. The addition can be done neat or as a solution in the reaction solvent. Rationale: A slight excess of the amine can help drive the reaction to completion.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Rationale: This prevents unnecessary heating which could lead to decomposition and ensures the reaction has reached completion for optimal yield.

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Conclusion

This compound is a highly reactive and versatile electrophile, primarily undergoing SN2 reactions with a wide range of nucleophiles. Its utility in constructing diverse molecular architectures is a cornerstone of many research programs in drug discovery and agrochemicals.[1] A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, is essential for its successful application in synthesis. By employing the robust, self-validating protocols described, researchers can confidently and efficiently utilize this key building block to advance their scientific objectives.

References

-

5-(Chloromethyl)pyrimidine. PubChem, National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 5-(Chloromethyl)pyrimidine Hydrochloride

Introduction: The Role of a Versatile Heterocyclic Building Block

5-(Chloromethyl)pyrimidine hydrochloride is a reactive heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyrimidine core functionalized with a reactive chloromethyl group, positions it as a valuable intermediate for synthesizing a diverse range of more complex molecules. The pyrimidine scaffold is central to numerous biologically active compounds, including kinase inhibitors and other therapeutic agents, making this hydrochloride salt a crucial starting material in drug discovery pipelines.[1][2]

The chloromethyl group serves as a potent electrophilic site, readily undergoing nucleophilic substitution. This reactivity allows medicinal chemists to introduce a wide array of functional groups and build molecular libraries for structure-activity relationship (SAR) studies.[3] Accurate structural confirmation and purity assessment are paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering both data interpretation and field-proven experimental protocols.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the first step in its comprehensive analysis. The hydrochloride salt form enhances stability and solubility in certain solvents compared to its free base.

Caption: A typical workflow for structural elucidation.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combined application of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, IR spectroscopy identifies key functional groups and the presence of the hydrochloride salt, and Mass Spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The predictive data and standardized protocols outlined in this guide serve as a robust reference for researchers, ensuring accurate and reliable characterization of this important synthetic intermediate, thereby upholding the principles of scientific integrity in drug discovery and development.

References

-

Gao, Y., et al. (2018). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Molecules, 23(10), 2598. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14720296, 5-(Chloromethyl)pyrimidine. [Online] Available at: [Link]

-

Chaudhary, J. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Online] Available at: [Link]

-